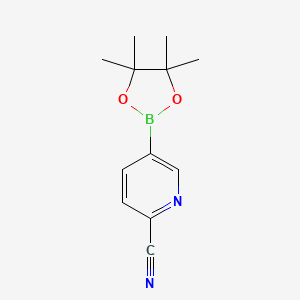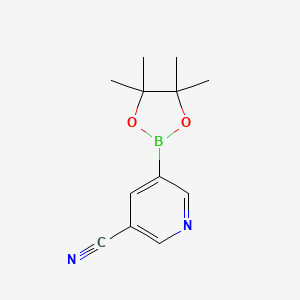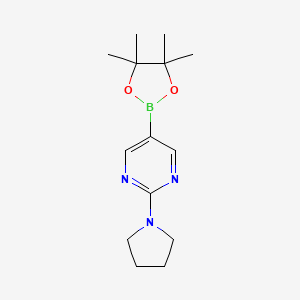
(2,6-Diethylphenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(2,6-Diethylphenyl)hydrazine hydrochloride” is an organic compound used extensively in scientific experiments . It is also known as DEPH.
Molecular Structure Analysis
The molecular formula of “(2,6-Diethylphenyl)hydrazine hydrochloride” is C10H17ClN2 . Its InChI code is 1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H . The canonical SMILES representation is CCC1=C(C(=CC=C1)CC)NN.Cl .
Physical And Chemical Properties Analysis
“(2,6-Diethylphenyl)hydrazine hydrochloride” has a molecular weight of 200.71 g/mol . It has 3 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 200.1080262 g/mol . The topological polar surface area is 38 Ų .
Wissenschaftliche Forschungsanwendungen
(1) Synthesis and Characterization of (2,6-Diethylphenyl)hydrazine hydrochloride
One of the primary scientific research applications of (2,6-Diethylphenyl)hydrazine hydrochloride involves its synthesis and subsequent characterization. Researchers often investigate the methods and conditions for the preparation of this chemical compound, which includes the reaction between 2,6-diethylphenylhydrazine and hydrochloric acid. The characterization process typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to determine the compound's structure and purity. These studies are essential for ensuring the reliability and reproducibility of experiments involving this compound.
Reference:
(2,6-Diethylphenyl)hydrazine hydrochloride has found applications in catalytic processes within organic synthesis. Researchers have explored its potential as a catalyst for various chemical transformations, including the synthesis of heterocyclic compounds and the reduction of organic functional groups. The unique properties of this compound make it a valuable tool in designing green and efficient synthetic routes.
Reference:
Scientific studies have also focused on the antioxidant properties of (2,6-Diethylphenyl)hydrazine hydrochloride. Antioxidants play a crucial role in protecting biological systems from oxidative stress and damage. Researchers have examined its ability to scavenge free radicals and mitigate oxidative damage in various biological systems. Understanding its antioxidant potential contributes to the development of novel therapeutic agents and functional materials.
Reference:
Corrosion inhibition research involving (2,6-Diethylphenyl)hydrazine hydrochloride is another area of interest. The compound's ability to inhibit corrosion in metal surfaces has been investigated, particularly in industries where corrosion poses a significant problem. Studies aim to elucidate the mechanisms of corrosion inhibition and optimize the use of this compound for protecting metal structures and equipment.
Reference:
Eigenschaften
IUPAC Name |
(2,6-diethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLWONKDNEWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Diethylphenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






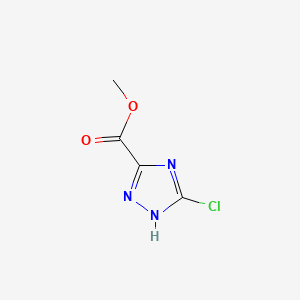



![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)
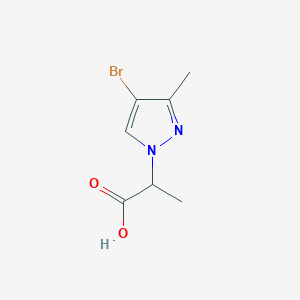
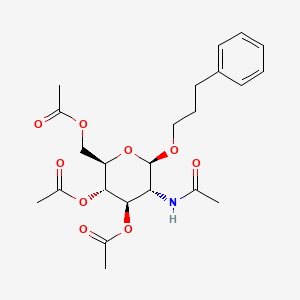
![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)
